1-Methyl-5-nitro-1H-imidazol-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-nitro-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c1-6-3(7(9)10)2-5-4(6)8/h2H,1H3,(H,5,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAPKTPODYDOQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CNC1=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of 1 Methyl 5 Nitro 1h Imidazol 2 3h One
Electronic Influence of the Nitro Group on Imidazole (B134444) Ring Reactivity
The nitro group (NO₂) at the C5 position is a powerful electron-withdrawing group, exerting a significant influence on the electronic distribution of the entire molecule. This effect is primarily due to two factors:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the imidazole ring through the sigma bond framework.
Resonance Effect (-M or -R): The nitro group can participate in resonance, delocalizing the pi-electrons of the ring and further decreasing electron density, particularly at the C4 position.
The presence of the carbonyl group at C2 in the imidazolone (B8795221) ring also contributes significantly to the electron-deficient nature of the system. The combination of the C5-nitro and C2-carbonyl groups renders the entire heterocyclic ring exceptionally poor in electron density. This deactivation profoundly affects its susceptibility to various chemical reactions. The electron-withdrawing nature of the nitro group is a key factor in the chemical and biological properties of many nitro-containing compounds. nih.gov Computational studies on related nitroimidazoles confirm that the nitro group significantly impacts the electronic structure and properties of the heterocyclic ring. nih.gov
Electrophilic Substitution Reactions on the Imidazole Core
Electrophilic substitution is a hallmark reaction of many aromatic and heteroaromatic rings. However, for 1-Methyl-5-nitro-1H-imidazol-2(3H)-one, such reactions are expected to be extremely difficult, if not impossible, under standard conditions. The strong deactivating effects of both the nitro group and the carbonyl group make the ring highly resistant to attack by electrophiles.
N1 Position: This nitrogen is already substituted with a methyl group, precluding further electrophilic attack like alkylation. researchgate.net
C2 Position: This carbon is a carbonyl carbon, part of an amide-like system. It is already in a high oxidation state and is an electrophilic center itself, making it unreactive toward other electrophiles.
C4 Position: This is the only available carbon on the ring for substitution. However, it is severely deactivated by the strong electron-withdrawing effects of the adjacent C5-nitro group and the cross-ring influence of the C2-carbonyl. Standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are not expected to proceed at this position under normal conditions.
C5 Position: This position is already occupied by the nitro group.
Nucleophilic Attack Pathways and Activation Requirements
In stark contrast to its inertness toward electrophiles, the electron-deficient ring of this compound is predicted to be susceptible to nucleophilic attack.
The potential sites for nucleophilic attack include:
Carbonyl Carbon (C2): The C2 carbon is an electrophilic center characteristic of amides or ureas. It could potentially be attacked by strong nucleophiles, which might lead to ring-opening reactions, although the stability of the heterocyclic ring makes this a high-energy process.
Ring Carbon (C4): The C4 position, being adjacent to the nitro-substituted C5, is the most likely site for nucleophilic aromatic substitution (SNAr). A strong nucleophile could attack C4, forming a temporary negatively charged intermediate (a Meisenheimer-like complex). For the reaction to proceed to substitution, a leaving group would need to be present at C4. In the absence of a leaving group, nucleophilic addition is a possibility, though this would disrupt the aromaticity of the ring. In related nitroimidazole systems, the presence of a nitro group activates the ring for nucleophilic substitution.
Table 1: Predicted Reactivity Towards Nucleophiles
| Site of Attack | Type of Reaction | Activating Factors | Predicted Outcome |
|---|---|---|---|
| C2 (Carbonyl) | Nucleophilic Acyl Addition/Substitution | Carbonyl polarity | Ring opening (requires harsh conditions) |
| C4 | Nucleophilic Aromatic Substitution (SNAr) | Strong -I and -M effects of NO₂ group | Substitution (if leaving group is present) or addition |
Redox Chemistry of the Nitro Functionality
The redox chemistry of the nitro group is a central feature of nitroimidazole compounds. nih.gov The nitro group can be reduced through a series of intermediates, a process critical to the biological activity of many related drugs. nih.gov This reduction is a stepwise process that can be achieved chemically or electrochemically.
The typical reduction pathway involves the transfer of electrons to form radical anions and subsequent species:
One-electron reduction: Forms a nitro radical anion (R-NO₂•⁻).
Further reduction: Leads to the formation of a nitroso derivative (R-NO).
Additional reduction: Yields a hydroxylamino derivative (R-NHOH).
Final reduction: Produces the corresponding amino derivative (R-NH₂).
Each of these reduction steps generates a reactive intermediate that can participate in subsequent chemical reactions. nih.gov The specific products obtained depend on the reducing agent used and the reaction conditions.
Table 2: Products of Nitro Group Reduction
| Electron(s) Transferred | Intermediate/Product | Chemical Formula |
|---|---|---|
| 1e⁻ | Nitro Radical Anion | R-NO₂•⁻ |
| 2e⁻, 2H⁺ | Nitroso | R-NO |
| 4e⁻, 4H⁺ | Hydroxylamino | R-NHOH |
| 6e⁻, 6H⁺ | Amino | R-NH₂ |
(R = 1-Methyl-1H-imidazol-2(3H)-one-5-yl)
Oxidation Reactions of the Imidazole Ring System
The imidazolone ring in this compound is already in a partially oxidized state due to the C2-carbonyl group. The presence of two strong electron-withdrawing groups (nitro and carbonyl) makes the ring highly resistant to further oxidation.
Oxidation of simpler imidazole rings often requires strong oxidizing agents and can be initiated by radical species like the hydroxyl radical (•OH). nih.govrsc.org In some cases, photo-oxidation can also occur. rsc.org For this compound, any oxidative process would likely require extremely harsh conditions (e.g., strong acids and potent oxidizing agents). Such reactions would likely lead to the degradation and cleavage of the imidazole ring rather than selective functionalization. For instance, studies on other nitroimidazoles have shown that under strong nitrating conditions, oxidation can lead to ring-opened products or the formation of trione (B1666649) derivatives. nih.gov
Formation of Imidazolidine-Trione Structures
The conversion of the 1-methyl-5-nitroimidazole (B135252) scaffold to a 1-methylimidazolidine-2,4,5-trione (B1196877) structure is a notable transformation that occurs under strong nitrating conditions. Research indicates that this is not a direct conversion but rather a multi-step process involving more highly nitrated intermediates.
Studies on the nitration of 1-methylimidazole (B24206) and its nitro derivatives have shown that the presence of a nitro group at the C-2 position is a critical factor for the subsequent oxidation of the imidazole ring to form the trione structure. When derivatives such as 1-methyl-2-nitroimidazole (B155463), 1-methyl-2,4-dinitroimidazole, or 1-methyl-2,5-dinitroimidazole (B14004800) are subjected to a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at elevated temperatures (e.g., 120°C), they can yield 1-methylimidazolidine-2,4,5-trione. For instance, under these conditions, the yields of the trione from these precursors were found to be 61%, 63%, and 65%, respectively.
Similarly, 1-methyl-2,4,5-trinitroimidazole (B8335940) can also be converted to 1-methylimidazolidine-2,4,5-trione. This suggests a reaction pathway where 1-methyl-5-nitroimidazole would first undergo further nitration to form dinitro and ultimately trinitro intermediates. These highly nitrated and electron-deficient intermediates are then susceptible to oxidative degradation of the imidazole ring, leading to the formation of the more stable imidazolidine-2,4,5-trione ring system. The structure of 1-methylimidazolidine-2,4,5-trione has been confirmed through methods including IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction.
The proposed mechanism highlights the role of the nitro group at the C-2 position in promoting the oxidation of the imidazole ring under these harsh conditions. While 1-methyl-5-nitroimidazole itself, when treated with a 1:5 ratio of HNO₃ to H₂SO₄ at 120°C, primarily yields 1-methyl-4,5-dinitroimidazole (B100128) (81% yield), this dinitro product can be a step towards the formation of the necessary trinitro intermediate required for the subsequent ring transformation into the imidazolidine-trione.
Intermolecular Interactions in Condensed Phases (e.g., Hydrogen Bonding)
The crystal structure of 1-methyl-5-nitro-1H-imidazole reveals the presence of weak intermolecular hydrogen bonds that play a significant role in its solid-state packing. nih.govresearchgate.net X-ray diffraction studies have provided detailed insights into these non-covalent interactions. nih.gov
A notable structural feature is the orientation of the nitro group relative to the imidazole ring. Due to steric interactions with the adjacent methyl group, the nitro group is twisted out of the plane of the imidazole ring by a dihedral angle of approximately 5.60°. nih.govresearchgate.net
The specific geometry of these hydrogen bonds has been characterized, and the details are presented in the table below.
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| C2—H2⋯N1ⁱ | 0.95 | 2.54 | 3.342(2) | 143 |
| C4—H4A⋯O2ⁱⁱ | 0.98 | 2.52 | 3.335(2) | 140 |
| C4—H4C⋯O2ⁱⁱⁱ | 0.98 | 2.58 | 3.496(2) | 156 |
In related structures, such as the 1-methyl-5-nitroimidazolium chloride salt, similar interactions are observed. The crystal packing is influenced by multiple hydrogen-bonding interactions involving the cation and the chloride anion, as well as anion-π interactions.
Based on a thorough review of the available search results, detailed computational and theoretical investigation data specifically for the chemical compound “this compound” is not available. The search results contain information on related but structurally distinct compounds, such as 1-methyl-5-nitro-1H-imidazole, which lacks the carbonyl group at the 2-position characteristic of an imidazol-2-one.
Therefore, it is not possible to provide the requested article with scientifically accurate data for the specified subsections (Quantum Chemical Calculations, Optimized Geometrical Parameters, Frontier Molecular Orbital Analysis, Molecular Electrostatic Potential Mapping, and Mulliken Charge Analysis) for this compound. Generating content with data from other molecules would be scientifically inaccurate and would not adhere to the strict requirements of the request.
Computational and Theoretical Investigations of 1 Methyl 5 Nitro 1h Imidazol 2 3h One
Vibrational Frequency Analysis and Spectroscopic Correlations
Vibrational frequency analysis is a fundamental computational tool used to predict the infrared (IR) and Raman spectra of a molecule. For 1-Methyl-5-nitro-1H-imidazol-2(3H)-one, this analysis begins with the optimization of its molecular geometry to find the lowest energy structure. Subsequently, harmonic vibrational frequencies are calculated. These computed frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions of its constituent atoms.
Theoretical calculations, often using DFT methods like B3LYP with a basis set such as 6-311G(d,p), can predict the wavenumbers and intensities of vibrational bands. eurjchem.comscite.ai These theoretical spectra are then correlated with experimental FT-IR and FT-Raman spectra. Due to the neglect of anharmonicity and the use of finite basis sets in calculations, computed frequencies are often systematically higher than experimental ones. scirp.org Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data.
Key vibrational modes for this compound would include:
C=O Stretching: A strong absorption band characteristic of the imidazolone (B8795221) ring.
NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro group, which are typically strong bands in the IR spectrum. scirp.org
C-N Stretching: Vibrations associated with the imidazole (B134444) ring and the methyl-nitrogen bond.
C-H Stretching: Vibrations from the methyl group and the imidazole ring.
The table below illustrates a hypothetical correlation between experimental and scaled theoretical vibrational frequencies for characteristic groups, based on typical values for similar compounds.
| Vibrational Mode | Expected Experimental Wavenumber (cm⁻¹) | Hypothetical Scaled Theoretical Wavenumber (cm⁻¹) |
| NO₂ Asymmetric Stretch | ~1530 - 1560 | ~1545 |
| NO₂ Symmetric Stretch | ~1340 - 1370 | ~1355 |
| C=O Stretch | ~1690 - 1720 | ~1705 |
| C-H Stretch (Methyl, asymmetric) | ~2960 - 2980 | ~2970 |
| C-H Stretch (Methyl, symmetric) | ~2870 - 2890 | ~2880 |
Conformational Landscape Analysis
Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For this compound, the primary focus of conformational analysis would be the orientation of the nitro group relative to the imidazole ring and the rotational barrier of the methyl group.
The planarity of the molecule is a key aspect. While the imidazole ring is largely planar, steric hindrance between the nitro group and adjacent substituents could cause the nitro group to twist out of the plane of the ring. Computational methods can quantify this by calculating the potential energy surface as a function of the dihedral angle between the nitro group and the ring. For the related compound 1-methyl-5-nitro-1H-imidazole, experimental crystallographic data shows the nitro group is twisted by a dihedral angle of 5.60°. nih.gov A similar small deviation from planarity would be expected for this compound.
The analysis provides the global minimum energy conformation, which is the most stable structure, as well as other local minima and the transition states that connect them. This information is critical for understanding the molecule's reactivity and its interactions in a biological or chemical system.
Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)
Computational chemistry is widely used to predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C chemical shifts. eurjchem.comswinburne.edu.au
The process involves:
Optimizing the geometry of this compound.
Performing an NMR calculation using the GIAO method on the optimized structure.
Referencing the calculated absolute shieldings to a standard compound, usually tetramethylsilane (TMS), to obtain chemical shifts (δ).
The predicted chemical shifts are sensitive to the electronic environment of each nucleus. For this molecule, key predictions would involve:
¹H NMR: The chemical shifts for the proton on the imidazole ring and the protons of the methyl group.
¹³C NMR: The chemical shifts for the carbonyl carbon, the carbon bearing the nitro group, and the other carbons in the imidazole ring, as well as the methyl carbon.
The accuracy of these predictions allows for the assignment of experimental NMR spectra and can help in confirming the structure of synthesized compounds.
| Atom Type | Hypothetical Predicted ¹H Chemical Shift (ppm) | Hypothetical Predicted ¹³C Chemical Shift (ppm) |
| Ring CH | 7.5 - 8.5 | 120 - 130 |
| Methyl (CH₃) | 3.5 - 4.0 | 30 - 35 |
| Ring C=O | - | 155 - 165 |
| Ring C-NO₂ | - | 145 - 155 |
| Ring C (other) | - | 130 - 140 |
Thermodynamic Property Calculations
Theoretical calculations can provide valuable data on the thermodynamic properties of this compound. These properties are derived from the vibrational frequency analysis and the molecule's partition function. Key thermodynamic parameters that can be calculated include:
Standard Enthalpy of Formation (ΔHf°): Represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Standard Gibbs Free Energy of Formation (ΔGf°): Indicates the spontaneity of the formation of the compound.
Entropy (S°): A measure of the disorder or randomness of the molecule.
Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree Celsius.
These calculations are often performed for a standard state (e.g., 298.15 K and 1 atm) and can be used to predict the stability of the compound and the thermodynamics of reactions in which it participates.
Correlation between Theoretical Predictions and Experimental Observations
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve comparing the predicted properties with measured values.
Spectroscopy: The calculated IR, Raman, and NMR spectra would be overlaid with experimental spectra. A good correlation, particularly after scaling for vibrational frequencies, validates the accuracy of the computed molecular geometry and electronic structure. eurjchem.comscite.ai Studies on related nitroimidazoles have shown that DFT calculations can yield results that agree well with experimental values, typically within 2% for imidazole carbon chemical shifts in NMR. swinburne.edu.au
Molecular Structure: Predicted bond lengths, bond angles, and dihedral angles can be compared with data from X-ray crystallography. For instance, the calculated twist of the nitro group can be compared to crystallographic measurements of similar molecules. nih.gov
Thermodynamics: While direct experimental measurement of thermodynamic properties like enthalpy of formation can be challenging, computational values serve as important estimates for understanding the compound's energy content and stability.
Discrepancies between theoretical predictions and experimental observations can also be informative. They may point to limitations in the computational model (e.g., basis set, functional) or highlight the influence of intermolecular interactions in the experimental solid or liquid state, which are often not included in gas-phase theoretical calculations. swinburne.edu.au
Role As a Synthetic Precursor and Building Block in Complex Chemical Structures
Intermediate in the Synthesis of Dinitrated and Trinitrated Imidazoles
The presence of a nitro group on the imidazole (B134444) ring deactivates it towards electrophilic substitution, yet under forceful nitrating conditions, 1-Methyl-5-nitro-1H-imidazole can be further nitrated to produce polynitro-imidazole derivatives. These compounds are of significant interest as high-energy density materials. nih.gov
Research has demonstrated that 1-Methyl-5-nitro-1H-imidazole is a direct precursor to both dinitrated and trinitrated analogs. For instance, nitration of 1-methyl-5-nitroimidazole (B135252) can yield 1-methyl-4,5-dinitroimidazole (B100128). researchgate.net Under more stringent conditions, using a mixture of nitric acid and sulfuric acid, it serves as an intermediate in the synthesis of 1-methyl-2,4,5-trinitroimidazole (B8335940), a promising high-energy density material. nih.govresearchgate.net The reaction pathways are sensitive to conditions such as temperature and the specific nitrating agents used. For example, when nitrated at 120°C in a 1:5 mixture of HNO₃ to H₂SO₄, 1-methyl-5-nitroimidazole yields 1-methyl-4,5-dinitroimidazole with an 81% yield. researchgate.net
| Precursor | Reaction Conditions | Product | Reference |
|---|---|---|---|
| 1-Methyl-5-nitro-1H-imidazole | HNO₃ / H₂SO₄ (1:5), 120°C, 2.5 h | 1-Methyl-4,5-dinitroimidazole | researchgate.net |
| 1-Methyl-5-nitro-1H-imidazole | HNO₃ / H₂SO₄ (1:3), 80°C, 2.5 h | 1-Methyl-2,4,5-trinitroimidazole (in a mixture) | researchgate.net |
Scaffold for the Construction of Multi-Ring Systems
The 1-methyl-5-nitroimidazole core provides a robust scaffold for the synthesis of more complex, multi-ring heterocyclic systems. Its functional groups can be readily modified to append other cyclic structures, leading to novel compounds with unique three-dimensional architectures and biological activities.
A clear example is the synthesis of benzotriazole-containing nitroimidazoles. Starting from derivatives of 2-methyl-5-nitroimidazole (B138375), such as 1-(3-chloropropyl)-2-methyl-5-nitro-1H-imidazole, reaction with 1,2,3-benzotriazole yields a fused-ring system, 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole. mdpi.comresearchgate.net This reaction demonstrates the utility of the imidazole nitrogen as a nucleophilic site for building larger molecular frameworks. mdpi.comresearchgate.net Furthermore, the imidazole ring can be elaborated at the C2 position. For instance, 2-chloromethyl-1-methyl-5-nitro-1H-imidazole is used as a starting material to synthesize complex allylic sulfones, which are themselves multi-ring structures with potential therapeutic applications. nih.gov
| Starting Material | Reactant | Resulting Multi-Ring System | Reference |
|---|---|---|---|
| 1-(3-chloropropyl)-2-methyl-5-nitro-1H-imidazole | 1,2,3-Benzotriazole | 1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole | mdpi.comresearchgate.net |
| 2-(3-Chloro-2-chloromethylpropenyl)-1-methyl-5-nitro-1H-imidazole | Sodium 4-methylbenzenesulfinate | 2-[3-Chloro-2-(toluene-4-sulfonylmethyl)propenyl]-1-methyl-5-nitro-1H-imidazole | nih.gov |
Precursor for Imidazole-containing Linkers and Conjugates
The reactivity of the 1-methyl-5-nitroimidazole scaffold makes it an excellent precursor for creating molecular linkers and conjugates. These constructs are vital in various fields, including drug delivery, diagnostics, and materials science, where the imidazole moiety can be tethered to other molecules to modulate properties or target specific sites.
Derivatives such as (1-methyl-5-nitro-1H-imidazol-2-yl)methanol can be used to link the imidazole core to other heterocyclic systems via an ether bond. nih.gov An example is the synthesis of 3-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-2-nitropyridine. nih.gov In another application, the acetic acid derivative of metronidazole, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid, is converted to its corresponding hydrazide. researchgate.net This hydrazide then serves as a key intermediate to react with carbon disulfide, forming 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione, effectively conjugating the nitroimidazole to an oxadiazole ring. researchgate.net These examples highlight the role of the scaffold in creating bifunctional molecules where the nitroimidazole unit is linked to another functional chemical entity.
| Imidazole Precursor | Linked Moiety/Reactant | Final Conjugate/Linked Product | Reference |
|---|---|---|---|
| (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol | 2-Nitropyridine derivative | 3-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-2-nitropyridine | nih.gov |
| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide | Carbon disulfide (CS₂) | 5-[(2-Methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione | researchgate.net |
Utility in Diversified Chemical Libraries Synthesis
The 1-methyl-5-nitroimidazole framework is an ideal starting point for the generation of diversified chemical libraries. By systematically modifying various positions on the imidazole ring or its substituents, chemists can rapidly produce a large number of related compounds for high-throughput screening in drug discovery and materials development.
The synthesis of a series of novel 2,4-disubstituted 5-nitroimidazole derivatives illustrates this utility. researchgate.net Using the 5-nitroimidazole scaffold, researchers have applied methodologies like the vicarious nucleophilic substitution (VNS) of hydrogen to introduce diverse substituents at the C4 position, while other techniques modulate the C2 position. researchgate.net Another approach involves using a functional group on a side chain as a handle for diversification. For example, the hydroxyl group in secnidazole, a 1-substituted 2-methyl-5-nitroimidazole derivative, is suitable for various reactions, allowing for its replacement with different groups to obtain libraries of effective ester derivatives. jocpr.com This strategy enables the systematic exploration of structure-activity relationships by creating a portfolio of analogs from a single, readily available precursor. jocpr.com
| Core Scaffold | Method of Diversification | Example of Library Members | Reference |
|---|---|---|---|
| 5-Nitroimidazole | Vicarious Nucleophilic Substitution (VNS) at C4 and modulation at C2 | 2,4-disubstituted 5-nitroimidazoles | researchgate.net |
| 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol (Secnidazole) | Esterification of the hydroxyl group | Various ester derivatives (e.g., acetate, hexadecanoate, benzoate) | jocpr.com |
Chemical Stability and Degradation Pathways of 1 Methyl 5 Nitro 1h Imidazol 2 3h One
Chemical Degradation Mechanisms under Various Conditions
In related compounds like 2-methyl-4-nitroimidazole, stability is noted under normal conditions, but incompatibility with strong oxidizing agents is highlighted. chemicalbook.com This suggests that the nitroimidazole ring system is susceptible to oxidative degradation.
Influence of Nitro Group Position on Chemical Stability
The position of the nitro group on the imidazole (B134444) ring significantly impacts the chemical stability of nitroimidazole derivatives. Theoretical studies on nitro-substituted imidazole derivatives have shown that the thermal stability is determined by whether the nitro group is attached to the 1-position, as well as by steric hindrance between nitro groups and the charge distribution on the imidazole ring.
In a study of nitro-substituted imidazoles, it was found that the attachment of a nitro group to certain positions could significantly affect the stability of the molecule. researchgate.net For example, under harsh nitration conditions (a mixture of nitric acid and sulfuric acid at 120°C), 1-methyl-4-nitroimidazole (B145534) and 1-methyl-5-nitroimidazole (B135252) both yield 1-methyl-4,5-dinitroimidazole (B100128). researchgate.net However, 1-methyl-2-nitroimidazole (B155463) derivatives under the same conditions can lead to the formation of 1-methylimidazolidine-2,4,5-trione (B1196877), indicating that the nitro group at the C-2 position is a key substituent for promoting oxidation of the imidazole ring. researchgate.net This highlights the profound influence of the nitro group's location on the degradation pathway.
While a direct comparative study between 1-Methyl-5-nitro-1H-imidazol-2(3H)-one and its 4-nitro isomer is not available, research on other nitroimidazole isomers can offer insights. For instance, regioselective synthesis studies of 1-alkyl-4-nitro-1H-imidazole from 2-methyl-5-nitroimidazole (B138375) and 4-nitroimidazole (B12731) demonstrate the differential reactivity of these isomers. researchgate.net
Photochemical and Thermal Degradation Studies
Specific photochemical and thermal degradation studies for this compound are limited. However, research on the related compound, 1-methyl-5-nitro-1H-imidazole, provides valuable insights into potential degradation pathways.
Thermal Degradation: The thermal stability of nitroimidazoles is a subject of interest, particularly for energetic materials. While a specific decomposition temperature for this compound is not documented in the available literature, related compounds like 2-methyl-4-nitroimidazole are described as stable under normal conditions. chemicalbook.com However, upon heating or in case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) can be formed. cdhfinechemical.com
Photochemical Degradation: There are no specific photochemical degradation studies for this compound. The synthesis of related compounds, such as (1-methyl-5-nitro-1H-imidazol-2-yl)methanol, is documented, but their photochemical stability is not detailed. researchgate.net
Environmental Fate of the Compound (focus on abiotic transformation)
The environmental fate of this compound, specifically its abiotic transformation in soil and water, is not well-documented. However, the known properties of related nitroaromatic compounds can provide some indication of its likely behavior.
The interaction of the methyl group and the nitro group in 1-methyl-5-nitro-1H-imidazole causes the nitro group to be twisted out of the plane of the imidazole ring. nih.gov This structural feature may influence its interaction with environmental matrices. The compound exhibits weak intermolecular C-H···O and C-H···N hydrogen bonding in its crystal structure, which could affect its sorption behavior in soil. nih.gov
The synthesis of various derivatives of 2-methyl-5-nitroimidazole has been explored for different applications, and these studies sometimes provide clues about the reactivity of the core structure. jocpr.com For instance, the synthesis of ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol demonstrates that the nitroimidazole moiety can be a stable scaffold for chemical modifications. jocpr.com
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-Methyl-5-nitro-1H-imidazol-2(3H)-one, and what are the critical reaction parameters?
Answer:
The synthesis typically involves nitroimidazole derivatives via alkylation or condensation reactions. For example, nitro-substituted imidazoles can be synthesized by reacting precursors like 2-methyl-5-nitroimidazole with halogenated reagents under basic conditions. Key parameters include:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Base selection : Potassium carbonate or sodium hydride are common bases for deprotonation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
Evidence from analogous compounds highlights the use of multi-step protocols, such as coupling nitro groups to imidazole rings via nucleophilic substitution .
Advanced: How can X-ray crystallography and DFT calculations resolve structural ambiguities in this compound?
Answer:
- X-ray crystallography : Provides precise bond lengths, angles, and torsion angles. For example, the nitro group's orientation and planarity with the imidazole ring can be confirmed, as seen in related compounds like 1-Methyl-5-nitro-1H-imidazole (C–N bond length: ~1.35 Å) .
- DFT calculations : Using B3LYP/6-31G* basis sets, optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) validate experimental data. Discrepancies >0.02 Å in bond lengths may indicate computational or experimental errors .
These methods are critical for verifying tautomeric forms and intermolecular interactions .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks confirm its structure?
Answer:
- ¹H/¹³C NMR : The methyl group (1H: δ 3.5–3.7 ppm; ¹³C: δ 35–40 ppm) and nitro-substituted carbon (¹³C: δ 145–150 ppm) are key markers. Splitting patterns distinguish tautomers .
- IR spectroscopy : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and carbonyl stretching (~1700 cm⁻¹) confirm functional groups .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error validate molecular formulas .
Advanced: How does the nitro group at the 5-position influence the compound’s reactivity and stability under varying pH or thermal conditions?
Answer:
- Electron-withdrawing effect : The nitro group reduces electron density at the imidazole ring, increasing susceptibility to nucleophilic attack at the 2-position but stabilizing the ring against electrophilic substitution .
- pH-dependent stability : Under acidic conditions, protonation at N-3 enhances solubility but may promote decomposition above 60°C. Neutral to basic conditions (pH 7–9) improve thermal stability .
- Thermal analysis : TGA/DSC studies on analogous compounds show decomposition onset at ~200°C, with exothermic peaks correlating to nitro group reduction .
Advanced: What strategies address contradictions in biological activity data (e.g., anti-HIV vs. antibacterial efficacy) for nitroimidazole derivatives?
Answer:
- Dose-response profiling : Evaluate IC₅₀ values across multiple assays to differentiate selective activity. For example, 1-(2-methyl-4-nitroimidazol-1-yl)propan-2-ones show anti-HIV activity at µM levels but require higher concentrations for antibacterial effects .
- Metabolic stability assays : Assess hepatic microsome degradation to determine if rapid metabolism reduces apparent efficacy in certain models .
- Target docking studies : Computational modeling (e.g., AutoDock Vina) identifies binding affinity variations to HIV reverse transcriptase vs. bacterial enzymes .
Basic: What purification techniques optimize yield and purity of this compound?
Answer:
- Recrystallization : Use ethanol/water (3:1 v/v) to remove polar byproducts; yields ~75–85% with >95% purity .
- Column chromatography : Silica gel (ethyl acetate/hexane, 1:2) separates non-polar impurities. Monitor fractions via TLC (Rf ~0.4) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve tautomers, critical for biological studies .
Advanced: How do transition-metal-free synthetic approaches enhance sustainability in producing derivatives of this compound?
Answer:
- Base-mediated cyclization : Reactions using KOH in DMSO at 100°C achieve 80–85% yields without metal catalysts, minimizing heavy-metal waste .
- Solvent recycling : Polar aprotic solvents (e.g., DMF) are recovered via vacuum distillation, reducing environmental footprint .
- Atom economy : One-pot syntheses (e.g., amidine + ketone → imidazolone) improve efficiency (E-factor <5) compared to traditional multi-step routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
